2-Azido-5-methylbenzaldehyde
Description
Structure
3D Structure
Properties
CAS No. |
113302-66-2 |
|---|---|
Molecular Formula |
C8H7N3O |
Molecular Weight |
161.16 g/mol |
IUPAC Name |
2-azido-5-methylbenzaldehyde |
InChI |
InChI=1S/C8H7N3O/c1-6-2-3-8(10-11-9)7(4-6)5-12/h2-5H,1H3 |
InChI Key |
BWDMBGAZRSRFKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N=[N+]=[N-])C=O |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of 2 Azido 5 Methylbenzaldehyde
Reactivity of the Azide (B81097) Moiety
The azide functional group in 2-Azido-5-methylbenzaldehyde is a versatile moiety, capable of undergoing a range of chemical transformations. Its reactivity is primarily characterized by cycloaddition reactions, where it acts as a 1,3-dipole, and reduction reactions that convert it into a primary amine. These reactions are fundamental in synthetic chemistry for creating complex heterocyclic structures and for introducing nitrogen-containing functional groups.
Cycloaddition Reactions
As a 1,3-dipole, the azide group of this compound can react with various dipolarophiles, most notably alkynes, to form five-membered heterocyclic rings. wikipedia.org This class of reactions is a cornerstone of click chemistry, a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. nih.govorganic-chemistry.org
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of a click reaction, uniting azides and terminal alkynes to form 1,4-disubstituted 1,2,3-triazoles with exceptional regioselectivity and efficiency. nih.govwikipedia.orgresearchgate.net Unlike the thermal Huisgen cycloaddition which requires high temperatures and often yields a mixture of 1,4- and 1,5-regioisomers, the CuAAC reaction proceeds under mild conditions, often at room temperature, to exclusively provide the 1,4-isomer. organic-chemistry.orgresearchgate.netnih.gov
The catalytic cycle involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide. nih.gov The active Cu(I) catalyst can be introduced as a Cu(I) salt (e.g., CuI, CuBr) or generated in situ from a Cu(II) salt like copper(II) sulfate (B86663) (CuSO₄) in the presence of a reducing agent such as sodium ascorbate. organic-chemistry.orgwikipedia.org The reaction's efficiency can be enhanced by using stabilizing ligands, like tris(benzyltriazolylmethyl)amine (TBTA), which protect the Cu(I) state and prevent DNA damage in biological applications. wikipedia.orgglenresearch.com The reaction is broadly tolerant of various functional groups and can be performed in a range of solvents, including aqueous media, making it highly versatile for bioconjugation and materials science. organic-chemistry.orgnih.gov
| Parameter | Typical Conditions | Role/Comment | References |
|---|---|---|---|
| Catalyst (Cu(I) Source) | CuSO₄/Sodium Ascorbate, CuI, CuBr | Generates the active Cu(I) species. The CuSO₄/ascorbate system is common for in situ generation. | wikipedia.org |
| Ligand | Tris(benzyltriazolylmethyl)amine (TBTA) | Stabilizes the Cu(I) oxidation state and accelerates the reaction. | wikipedia.orgglenresearch.com |
| Reactants | Aryl Azide (e.g., this compound) + Terminal Alkyne | Forms the 1,2,3-triazole ring. | nih.gov |
| Solvent | t-BuOH/H₂O, Dichloromethane (CH₂Cl₂), DMF | The reaction is often accelerated in aqueous media. | nih.govmdpi.com |
| Temperature | Room Temperature to 50°C | Reaction proceeds under mild thermal conditions. | organic-chemistry.orgresearchgate.net |
| Outcome | High yields (often >80%) of 1,4-disubstituted 1,2,3-triazole. | Highly regioselective, in contrast to the uncatalyzed thermal reaction. | wikipedia.orgresearchgate.net |
The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful catalyst-free click reaction that relies on the high ring strain of a cyclic alkyne, typically a cyclooctyne (B158145) derivative, to drive the reaction forward. magtech.com.cnnih.gov This bioorthogonal reaction circumvents the need for a potentially toxic copper catalyst, making it exceptionally suitable for applications in living systems. nih.gov The driving force is the release of enthalpy from the strained cyclooctyne ring upon cycloaddition with an azide.
Various cyclooctyne reagents have been developed to tune the reaction kinetics, including dibenzocyclooctynol (DIBO) and difluorobenzocyclooctyne (DIFBO). magtech.com.cnnih.gov The reactivity of these alkynes is influenced by modifications to the cyclooctyne ring; for instance, the introduction of fluorine atoms or the conversion of a hydroxyl group to a ketone can increase the reaction rate. magtech.com.cnnih.gov SPAAC reactions are highly efficient and selective, proceeding rapidly at room temperature without interfering with biological processes.
| Strained Alkyne | Key Features | Relative Reactivity | References |
|---|---|---|---|
| Cyclooctyne | Parent strained alkyne. | Baseline | scispace.com |
| Dibenzocyclooctynol (DIBO) | Reacts exceptionally fast with azides. The alcohol group provides a handle for further functionalization. | Rate constant is two orders of magnitude higher than parent cyclooctyne. | nih.govscispace.com |
| Difluorobenzocyclooctyne (DIFBO) | Combines ring strain with LUMO-lowering through propargylic fluorination for enhanced reactivity. | Highly reactive, can spontaneously trimerize. | magtech.com.cn |
| Ketone Derivative of DIBO | Oxidation of the alcohol in DIBO to a ketone increases the reaction rate. | Reacts approximately three times faster than the parent DIBO alcohol. | nih.govscispace.com |
An alternative to metal-catalyzed cycloadditions is the organocatalytic [3+2] cycloaddition between azides and enolizable aldehydes. nih.gov This "organo-click" reaction utilizes an organocatalyst, such as a secondary amine or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), to generate an enamine or enolate from the aldehyde in situ. researchgate.netresearchgate.net This nucleophilic intermediate then attacks the azide, leading to the formation of a 1,4-disubstituted 1,2,3-triazole.
This methodology is characterized by its mild reaction conditions, operational simplicity, and high regioselectivity, providing an alternative to well-known metal-catalyzed click reactions like CuAAC and RuAAC. nih.gov The reaction accommodates a broad spectrum of substrates, including various aryl azides and a range of aldehydes that can form an enamine intermediate. researchgate.net
| Component | Example | Role in Reaction | References |
|---|---|---|---|
| Azide | Aryl Azides (e.g., this compound) | The 1,3-dipole component. | nih.govresearchgate.net |
| Aldehyde | Enolizable aldehydes (e.g., propanal, phenylacetaldehyde) | Acts as the dipolarophile after conversion to an enamine/enolate. | nih.gov |
| Organocatalyst | DBU, Secondary Amines (e.g., Proline) | Generates the reactive enamine or enolate intermediate from the aldehyde. | researchgate.netresearchgate.net |
| Product | 1,4-Disubstituted 1,2,3-triazoles | Formed with high regioselectivity and in excellent yields. | nih.gov |
The azide moiety is a classic 1,3-dipole capable of participating in cycloadditions with a variety of dipolarophiles beyond alkynes. wikipedia.org The foundational Huisgen 1,3-dipolar cycloaddition is a thermal reaction that can occur between an azide and an alkene to form a triazoline ring, or with other π-systems like nitriles. wikipedia.orgijrpc.com However, these reactions are often less favorable compared to those with alkynes, typically requiring higher temperatures and exhibiting lower reactivity, especially with electron-rich or unactivated alkenes. wikipedia.org
Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) represents another important variant, which, unlike CuAAC, selectively produces 1,5-disubstituted 1,2,3-triazoles. organic-chemistry.orgnih.gov Furthermore, RuAAC can engage both terminal and internal alkynes, broadening its synthetic utility. organic-chemistry.org The mechanism is distinct from CuAAC and is thought to involve a ruthenacycle intermediate. organic-chemistry.orgnih.gov These alternative cycloadditions expand the toolbox for synthesizing diverse heterocyclic structures from azide precursors.
Reduction Reactions to Primary Amines
The azide group serves as a reliable precursor to a primary amine, and its reduction is a common and efficient synthetic transformation. masterorganicchemistry.com The reduction of this compound yields 2-Amino-5-methylbenzaldehyde, a valuable synthetic intermediate. guidechem.comnih.gov This conversion can be achieved using various reducing agents, offering flexibility in terms of reaction conditions and chemoselectivity, which is crucial for molecules containing other reducible functional groups like the aldehyde in the target compound.
Common methods for reducing aryl azides include catalytic hydrogenation (e.g., H₂ over Pd/C), which is a gentle method, and treatment with powerful hydride reagents like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comlibretexts.org Other effective systems include tin(II) chloride, which is known for selectively reducing nitro groups but also works for azides, as well as combinations like sodium borohydride (B1222165) with cobalt(II) chloride or zinc powder with ammonium (B1175870) chloride. pearson.comsemanticscholar.org The choice of reagent allows for the selective reduction of the azide in the presence of other sensitive groups. organic-chemistry.org
| Reducing Agent/System | Typical Conditions | Selectivity and Notes | References |
|---|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Ethereal solvent (e.g., THF, diethyl ether) | Powerful reducing agent; will also reduce the aldehyde group unless protected. | masterorganicchemistry.comlibretexts.org |
| Catalytic Hydrogenation (H₂/Pd/C) | H₂ gas, Palladium on carbon catalyst, various solvents (e.g., ethanol, ethyl acetate) | Gentle and clean method. Can sometimes be inhibited by sulfur-containing compounds. | masterorganicchemistry.com |
| Sodium Borohydride (NaBH₄) / CoCl₂ | Water, 25°C | A catalytic heterogeneous system that offers chemoselective reduction in short reaction times. | semanticscholar.org |
| Zinc (Zn) / Ammonium Chloride (NH₄Cl) | Mild conditions | Reduces alkyl and acyl azides to the corresponding amines and amides in good to excellent yields. | semanticscholar.org |
| Stannous Chloride (SnCl₂) | Various solvents | Known for selective reduction of nitro groups, but also effective for azides. | pearson.com |
| Dichloroindium Hydride (InCl₂H) | Very mild conditions | Organic azides are easily and chemoselectively reduced. | organic-chemistry.org |
Nitrene Generation and Reactivity
Reactivity of the Aldehyde Moiety
The aldehyde group in this compound is susceptible to a range of nucleophilic addition and condensation reactions typical of aromatic aldehydes. These reactions can be used to further functionalize the molecule or to construct more complex heterocyclic systems.
Common reactions of the aldehyde moiety include the Knoevenagel condensation, the Wittig reaction, and reductive amination.
The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene (B1212753) compound in the presence of a base, leading to the formation of an α,β-unsaturated product. wikipedia.org For 2-azidobenzaldehydes, this reaction can be the initial step in a cascade sequence leading to quinoline (B57606) derivatives. mdpi.comnih.gov For example, the condensation of a 2-azidobenzaldehyde (B97285) with a β-ketosulfonamide, followed by an intramolecular aza-Wittig reaction, yields 3-sulfonylquinolines. nih.gov
| 2-Azidobenzaldehyde Derivative | Active Methylene Compound | Product Type | Subsequent Reaction |
|---|---|---|---|
| General 2-Azidobenzaldehyde | β-Ketosulfonamide | α,β-Unsaturated Sulfonamide | Aza-Wittig Cyclization |
| General 2-Azidobenzaldehyde | Malononitrile | Benzylidenemalononitrile | Cyclization to Tetrazolo[1,5-a]quinolines |
The Wittig reaction provides a method for the synthesis of alkenes from aldehydes and phosphorus ylides. preprints.orgresearchgate.netopenmedicinalchemistryjournal.com The reaction of this compound with a suitable Wittig reagent would yield a 2-azido-5-methylstyrene derivative. This transformation is highly versatile, as the stereochemistry of the resulting alkene can often be controlled by the choice of the ylide and reaction conditions. preprints.org
Reductive amination is a process that converts an aldehyde into an amine. wikipedia.orgcommonorganicchemistry.com This typically involves the reaction of the aldehyde with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine. wikipedia.org A variety of reducing agents can be employed, such as sodium borohydride or sodium cyanoborohydride. commonorganicchemistry.com This reaction allows for the introduction of a substituted aminomethyl group at the former aldehyde position of this compound.
Nucleophilic Addition Reactions
The aldehyde functionality in this compound is an electrophilic center, susceptible to attack by various nucleophiles. These reactions typically involve the addition of the nucleophile to the carbonyl carbon, forming a tetrahedral intermediate. This intermediate is then protonated, usually during an aqueous workup, to yield the final alcohol product. The azide group is generally unreactive under these conditions, allowing for selective transformation of the aldehyde.
Common nucleophiles that participate in these addition reactions include cyanide ions (forming cyanohydrins), bisulfite ions, and anions derived from terminal alkynes (alkynylation). The general mechanism proceeds via the attack of the nucleophile on the partially positive carbonyl carbon, followed by the protonation of the resulting alkoxide ion.
Table 1: Examples of Nucleophilic Addition to Aldehydes
| Nucleophile (Nu⁻) | Reagent Example | Intermediate | Final Product |
|---|---|---|---|
| Cyanide | NaCN / H⁺ | Cyanohydrin alkoxide | α-Hydroxy nitrile |
| Acetylide | RC≡CNa | Alkynyl alkoxide | Propargyl alcohol |
Condensation Reactions
Condensation reactions involving the aldehyde group of this compound are pivotal for forming new carbon-carbon double bonds. These reactions are fundamental in extending the carbon skeleton and synthesizing α,β-unsaturated compounds.
Knoevenagel Condensation: This reaction involves the base-catalyzed condensation of the aldehyde with a compound containing an active methylene group (e.g., malonic acid, diethyl malonate, cyanoacetic acid). wikipedia.orgsigmaaldrich.com The process is a nucleophilic addition followed by a dehydration step. wikipedia.org Weak bases like piperidine (B6355638) or pyridine (B92270) are often used as catalysts, which are mild enough to not interfere with the azide functionality. wikipedia.orgtue.nl A series of substituted indoles has been synthesized by reacting aromatic aldehydes with ethyl azidoacetate in the presence of sodium ethoxide, a process initiated by a Knoevenagel condensation. rsc.org
Wittig Reaction: The Wittig reaction provides a reliable method for converting the aldehyde group into an alkene. wikipedia.orglibretexts.org It involves the reaction of this compound with a phosphonium (B103445) ylide (a Wittig reagent). wikipedia.org The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which then collapses to form the alkene and a stable triphenylphosphine (B44618) oxide. libretexts.orgmasterorganicchemistry.com A significant advantage of the Wittig reaction is that the position of the newly formed double bond is unambiguously determined. libretexts.org The stereochemical outcome (Z or E-alkene) depends on the nature of the substituents on the ylide. organic-chemistry.org
Table 2: Condensation Reactions of this compound
| Reaction Name | Reagent Type | General Product Structure |
|---|---|---|
| Knoevenagel Condensation | Active methylene compound (e.g., CH₂(CO₂Et)₂) | (2-Azido-5-methylphenyl)methylene-malonic ester |
Organometallic Reagent Additions (e.g., Grignard, Organolithium)
Organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) compounds, are potent nucleophiles and strong bases that readily add to the carbonyl group of this compound. wikipedia.orgsigmaaldrich.com The reaction involves the nucleophilic attack of the carbanionic portion of the organometallic reagent on the electrophilic carbonyl carbon. masterorganicchemistry.com This addition forms a new carbon-carbon bond and results in a magnesium or lithium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield a secondary alcohol. masterorganicchemistry.commasterorganicchemistry.com
While these reagents are highly effective for aldehyde addition, their high reactivity can pose chemoselectivity challenges. The azide group can potentially react with highly nucleophilic or basic organometallic reagents. However, studies have shown that Grignard reactions can be successfully performed on azide-containing molecules, sometimes necessitating the temporary protection of the azide group to prevent side reactions. nih.gov For instance, the azide can be converted into a more stable phosphazide, which does not interfere with the Grignard reaction and can be later reverted to the azide. nih.gov
Table 3: Addition of Organometallic Reagents
| Reagent Type | General Formula | Intermediate | Product after Workup |
|---|---|---|---|
| Grignard Reagent | R-MgX | Magnesium alkoxide | (2-Azido-5-methylphenyl)(R)methanol |
Schmidt Reaction with Aldehydes and Ketones
The Schmidt reaction involves the reaction of a carbonyl compound with hydrazoic acid (HN₃) or an alkyl azide under acidic conditions, leading to rearrangement products like amides or nitriles. wikipedia.orgjk-sci.com When an aldehyde reacts, the outcome can be a mixture of a nitrile (from C-H bond migration) and a formamide (B127407) (from C-C bond migration). libretexts.orgquora.com
In the specific case of this compound, the presence of both the azide and aldehyde functionalities within the same molecule allows for an intramolecular Schmidt reaction. Under acid catalysis (protic or Lewis acid), the aldehyde is activated towards nucleophilic attack by the tethered azide group. nih.govunc.edu This forms an azidohydrin intermediate, which, after dehydration, undergoes rearrangement with the loss of dinitrogen (N₂). libretexts.org Depending on the reaction conditions and the structure of the intermediate, this can lead to different cyclic products. The intramolecular reactions of azido (B1232118) aldehydes are generally more efficient than their intermolecular counterparts. nih.gov
Table 4: Potential Products of Intramolecular Schmidt Reaction
| Migrating Group | Intermediate | Product Class |
|---|---|---|
| Hydride (H) | Iminodiazonium ion leading to nitrilium | Lactam |
Photochemical Transformations Involving the Aldehyde Functionality
The photochemistry of this compound is dominated by the highly photoreactive azide group. Upon irradiation with UV light, aryl azides typically extrude N₂ to form a highly reactive singlet nitrene intermediate. electronicsandbooks.com This nitrene can undergo various transformations, including intramolecular cyclization.
In ortho-substituted azidobenzenes, such as this compound, the nitrene can react with the adjacent aldehyde group. Research on analogous o-azidobenzoic acid derivatives has shown that photolysis can lead to ring expansion, yielding 3H-azepine derivatives. electronicsandbooks.com This transformation is believed to proceed through an intermediate azirine, which is a valence tautomer of the singlet nitrene. The aldehyde group can influence the reaction pathway and promote the formation of these expanded ring systems.
Interplay and Chemoselectivity Between Azide and Aldehyde Functionalities
Cascade and Tandem Reaction Sequences
This compound, and the broader class of 2-azidobenzaldehydes, are highly versatile building blocks in organic synthesis, particularly valued for their ability to initiate cascade or tandem reactions. wikipedia.orgrsc.org These sequences involve multiple bond-forming events occurring in a single pot, which significantly enhances synthetic efficiency by reducing the need for intermediate purification steps, saving time, and minimizing waste. globalresearchonline.netprinceton.edu The reactivity of 2-azidobenzaldehydes is dominated by the two proximate functional groups—the azide and the aldehyde—which can participate in a variety of intramolecular and intermolecular transformations to construct complex heterocyclic scaffolds. elifesciences.orgpreprints.org
A prominent application of 2-azidobenzaldehydes is in the synthesis of quinazoline (B50416) derivatives through innovative annulation strategies. elifesciences.orgpreprints.orgresearchgate.net These reactions often proceed through multicomponent reaction (MCR) pathways. For instance, a four-component Ugi-azide reaction involving a 2-azidobenzaldehyde, an amine, an isocyanide, and trimethylsilyl (B98337) azide can produce tetrazole intermediates. These intermediates can then undergo further transformations, such as a Staudinger/aza-Wittig/cyclization sequence, to yield 3,4-dihydroquinazoline-2(1H)-thiones. researchgate.net
Palladium catalysis has also enabled powerful cascade reactions. A three-component reaction of 2-azidobenzaldehyde, tert-butyl isocyanide, and a sulfonyl hydrazide in the presence of a palladium catalyst can form functionalized azomethine imines through a cross-coupling/condensation/6-exo-dig cyclization sequence. preprints.org Another palladium-catalyzed cascade involves the reaction of 2-azidobenzaldehyde with an isocyanide, which proceeds via an azide–isocyanide denitrogenative coupling, followed by condensation and cyclization to produce quinazoline 3-oxides. preprints.org Mechanistic studies of this reaction confirmed that it proceeds through the formation of a reactive carbodiimide (B86325) intermediate. preprints.org
Furthermore, 2-azidobenzaldehydes can participate in 1,3-dipolar cycloaddition reactions. For example, they can react with amino esters and maleimides to generate versatile pyrrolidine (B122466) adducts, showcasing their utility in diversity-oriented synthesis. preprints.org Copper-catalyzed reactions have also been employed, such as the reaction with terminal alkynes to form 2-(1H-1,2,3-triazoyl)-benzaldehydes, which are valuable intermediates for further synthesis. researchgate.net
The table below summarizes several cascade and tandem reactions involving 2-azidobenzaldehyde derivatives.
| Reaction Type | Reactants | Catalyst/Reagents | Key Intermediates | Final Product Class | Reference |
|---|---|---|---|---|---|
| Ugi-Azide/Staudinger/Aza-Wittig | 2-Azidobenzaldehyde, Amine, Isocyanide, Trimethylsilyl azide, CS₂ | Methyldiphenylphosphane | Tetrazole | 3,4-Dihydroquinazoline-2(1H)-thiones | researchgate.net |
| Pd-Catalyzed Three-Component Reaction | 2-Azidobenzaldehyde, tert-Butyl isocyanide, Sulfonyl hydrazide | Pd(OAc)₂ | - | Azomethine Imines | preprints.org |
| Pd-Catalyzed Cascade Annulation | 2-Azidobenzaldehyde, Isocyanide, Hydroxylamine (B1172632) | Pd(OAc)₂ | Carbodiimide, Hydrazone | Quinazoline-3-oxides | preprints.org |
| Indium-Mediated Cascade Annulation | 2-Azidoaryl aldehyde, Propargyl bromide | Indium | Allenol | elifesciences.orgpreprints.orgresearchgate.netTriazolo[1,5-a]quinolines | researchgate.net |
| 1,3-Dipolar Cycloaddition | 2-Azidobenzaldehyde, Amino ester, Maleimide | - | - | Pyrrolidine Adducts | preprints.org |
| Ugi/Intramolecular Heck Cyclization | 2-Azidobenzaldehyde, 2-Bromobenzenamine, Cinnamic acid, Isocyanide | Pd-catalyst | Ugi Adduct | Tetracyclic 3,4-Dihydroquinazolines | preprints.org |
Applications of 2 Azido 5 Methylbenzaldehyde in Advanced Chemical Synthesis
Heterocyclic Compound Synthesis
The dual reactivity of 2-azido-5-methylbenzaldehyde is particularly well-suited for the synthesis of a variety of heterocyclic compounds. The azide (B81097) moiety can participate in cycloaddition reactions or be reduced to an amine, while the aldehyde group can undergo condensation reactions or be transformed into other functional groups. This versatility has been exploited in the synthesis of several important classes of heterocyclic systems.
The azide group in this compound readily participates in [3+2] cycloaddition reactions with alkynes to form 1,2,3-triazoles. This reaction, often referred to as "click chemistry," is known for its high efficiency, selectivity, and tolerance of a wide range of functional groups. Both copper-catalyzed (CuAAC) and ruthenium-catalyzed (RuAAC) versions of this reaction can be employed, leading to the formation of 1,4- and 1,5-disubstituted triazoles, respectively.
The reaction of this compound with terminal alkynes in the presence of a copper(I) catalyst is expected to yield the corresponding 1,4-disubstituted triazole derivatives. This approach allows for the introduction of a wide variety of substituents onto the triazole ring, depending on the nature of the alkyne used.
Alternatively, ruthenium-catalyzed azide-alkyne cycloaddition provides a pathway to the 1,5-disubstituted regioisomers. The choice of catalyst, therefore, allows for regioselective control over the triazole synthesis. The aldehyde functionality in the resulting triazole products can be further modified, providing a route to more complex molecules.
Table 1: Regioselective Triazole Synthesis via Azide-Alkyne Cycloaddition
| Catalyst | Alkyne Type | Predominant Regioisomer |
|---|---|---|
| Copper(I) | Terminal | 1,4-disubstituted |
| Ruthenium | Terminal | 1,5-disubstituted |
2-Azidobenzaldehydes, including the 5-methyl derivative, are valuable precursors for the synthesis of quinoline (B57606) frameworks through [4+2] annulation reactions. In these reactions, the ortho-azido group can be considered a masked amino group, which can participate in cyclization reactions following an initial condensation or addition step involving the aldehyde.
One common strategy involves the condensation of this compound with compounds containing an active methylene (B1212753) group, such as ketones, esters, or malonates. The resulting ortho-azidocinnamaldehyde or related intermediate can then undergo thermal or metal-catalyzed reductive cyclization to afford the quinoline ring system. The azide group is reduced in situ to an amine, which then attacks the carbonyl or a related electrophilic center to close the ring.
These methods provide access to a variety of substituted quinolines, which are important scaffolds in medicinal chemistry and materials science. The specific substitution pattern of the final quinoline product can be controlled by the choice of the starting materials and reaction conditions.
Beyond triazoles and quinolines, the reactivity of this compound can be harnessed to synthesize other nitrogen-containing heterocycles. For instance, the photolysis or thermolysis of aryl azides can generate highly reactive nitrene intermediates. These nitrenes can undergo various intramolecular reactions, such as insertion into C-H bonds, to form new heterocyclic rings.
One potential application is in the synthesis of azepines. The intramolecular insertion of the nitrene generated from this compound into an adjacent aromatic C-H bond could, in principle, lead to the formation of a dibenzo[b,f]azepine ring system, a core structure in some pharmaceuticals.
Furthermore, the aldehyde group can be used to construct other heterocyclic rings through condensation reactions with various dinucleophiles. For example, reaction with hydrazines could lead to pyridazines or phthalazines, while reaction with hydroxylamine (B1172632) could yield oxime ethers that can be further cyclized. The specific outcome of these reactions would depend on the reaction conditions and the nature of the other reactants. The synthesis of benzodiazepines, for instance, often involves the condensation of o-phenylenediamines with carbonyl compounds. ijtsrd.comnih.govnih.govchemrevlett.comresearchgate.net
Polymer Science and Materials Chemistry
The azide functionality of this compound also makes it a valuable tool in polymer science and materials chemistry. Azide groups can be used for polymer functionalization, crosslinking, and the development of complex polymer architectures.
Aryl azides can be used to functionalize polymer surfaces through photochemical reactions. nih.gov Upon exposure to UV light, the azide group in this compound would be expected to release nitrogen gas to form a highly reactive nitrene. This nitrene can then insert into C-H bonds on a polymer surface, forming a stable covalent bond and effectively grafting the benzaldehyde (B42025) moiety onto the polymer. nih.gov This surface modification can be used to alter the properties of the polymer, such as its wettability, adhesion, or biocompatibility. The aldehyde groups introduced onto the surface can then serve as handles for further chemical modifications.
In addition to surface functionalization, azides can be used as crosslinking agents for polymers. nih.govmdpi.comnih.govnih.gov If this compound is incorporated into a polymer matrix, either as a pendant group or as a blended additive, subsequent thermal or photochemical activation of the azide can lead to the formation of crosslinks between polymer chains. This process increases the molecular weight and network density of the polymer, leading to changes in its mechanical and thermal properties. This technique has been used to improve the performance of materials such as pressure-sensitive adhesives and gas separation membranes. mdpi.comnih.gov
Table 2: Applications of Azide Chemistry in Polymer Modification
| Technique | Activating Agent | Primary Reaction | Application |
|---|---|---|---|
| Photografting | UV Light | Nitrene Insertion | Surface Functionalization |
| Crosslinking | Heat or UV Light | Nitrene Insertion/Coupling | Improving Mechanical/Thermal Properties |
The principles of "click chemistry" can be extended to the synthesis of complex polymer architectures. nih.govnih.govugent.beutoronto.casigmaaldrich.com For example, a polymer bearing multiple alkyne groups can be reacted with a molecule like this compound to introduce aldehyde functionalities along the polymer backbone. These aldehydes can then be used for subsequent reactions to create graft copolymers or other complex structures.
Conversely, if this compound is first converted to a monomer containing a polymerizable group (e.g., a vinyl or acrylic group), it can be copolymerized with other monomers to create a polymer with pendant azido-benzaldehyde units. These reactive polymers can then be used in subsequent "click" reactions or crosslinking processes to create well-defined polymer networks or to conjugate the polymer with other molecules, such as biomolecules or nanoparticles. This approach provides a powerful tool for the design and synthesis of advanced materials with tailored properties and functionalities.
Role in Photoresponsive Materials
The incorporation of azido-functionalized aromatic compounds into polymeric structures is a known strategy for creating photoresponsive materials. Upon exposure to ultraviolet (UV) light, aryl azides can undergo photolysis to form highly reactive nitrene intermediates. These nitrenes can then participate in a variety of reactions, such as insertion into C-H or O-H bonds, leading to covalent crosslinking within a polymer matrix. This process can induce significant changes in the material's properties, including solubility, and mechanical strength, forming the basis of photoresists and other light-patternable systems.
While direct research specifically detailing the use of this compound in photoresponsive materials is not extensively documented in publicly available literature, its structural motifs are analogous to other photoactive azidophenyl compounds used for such applications. The aldehyde group offers a convenient handle for polymerization or for grafting onto existing polymer backbones, while the azido (B1232118) group provides the photo-crosslinking capability. The methyl group on the benzene (B151609) ring can subtly influence the electronic properties and, consequently, the photoreactivity of the azide group.
Table 1: Potential Reactions of this compound Moieties in Photoresponsive Polymers
| Reaction Type | Initiating Stimulus | Resulting Chemical Transformation | Consequence for Material Properties |
| Photocrosslinking | UV Light | Formation of nitrene intermediate followed by insertion into polymer chains | Increased rigidity, decreased solubility |
| Photopatterning | Masked UV Light | Spatially controlled crosslinking | Creation of micro- and nanostructures |
Chemical Biology and Probe Development
The azide group is a cornerstone of bioorthogonal chemistry, a set of chemical reactions that can occur inside of living systems without interfering with native biochemical processes. This has made azides invaluable for labeling and tracking biomolecules in their natural environment.
Bioorthogonal Labeling Strategies and Tools
The azide functionality of this compound makes it a prime candidate for use in bioorthogonal labeling, particularly through the strain-promoted azide-alkyne cycloaddition (SPAAC). In this reaction, an azide reacts with a strained alkyne, such as a cyclooctyne (B158145) derivative, to form a stable triazole linkage without the need for a cytotoxic copper catalyst.
The aldehyde group of this compound can be used to attach the molecule to a biomolecule of interest through reactions with amines or hydrazides. Once conjugated, the exposed azide group can then be selectively targeted with a strained alkyne probe that carries a reporter tag, such as a fluorophore or a biotin (B1667282) molecule, for visualization or purification. This two-step strategy allows for the precise labeling of biomolecules in complex biological milieu.
Scaffold for Biomolecule Conjugation
Beyond its role in labeling, this compound can act as a versatile scaffold for the conjugation of multiple biomolecules. The aldehyde and azide groups provide two orthogonal handles for chemical modification. For instance, the aldehyde can be reacted with an amino-containing biomolecule (e.g., a protein or a peptide) to form an imine, which can be further stabilized by reduction. The azide group remains available for a subsequent SPAAC reaction with an alkyne-modified biomolecule (e.g., a nucleic acid or a glycan). This allows for the construction of well-defined bioconjugates with diverse functionalities.
Derivatization Strategies for Chemical Library Synthesis
The dual reactivity of this compound makes it an attractive starting material for the synthesis of diverse chemical libraries, particularly those rich in heterocyclic scaffolds. The aldehyde and azide groups can be independently or sequentially reacted to generate a wide array of molecular structures.
For example, the aldehyde can undergo condensation reactions with various active methylene compounds, followed by cyclization to form a range of heterocyclic rings. The azide group can participate in [3+2] cycloaddition reactions with alkynes or alkenes to generate triazoles or triazolines, respectively. Furthermore, the azide can be reduced to an amine, which can then be acylated, alkylated, or used in the synthesis of other nitrogen-containing heterocycles. The closely related compound, 2-azidobenzaldehyde (B97285), is known to be a versatile precursor for the synthesis of quinolines, quinazolines, and other fused N-heterocyclic compounds. These derivatization strategies allow for the systematic generation of a large number of structurally related compounds, which can then be screened for biological activity.
Table 2: Derivatization Reactions of this compound for Library Synthesis
| Functional Group | Reaction Type | Reagent Class | Resulting Scaffold |
| Aldehyde | Condensation/Cyclization | Active Methylene Compounds | Various Heterocycles |
| Aldehyde | Reductive Amination | Amines | Secondary/Tertiary Amines |
| Azide | [3+2] Cycloaddition | Alkynes | Triazoles |
| Azide | Staudinger Reaction | Phosphines | Iminophosphoranes/Amines |
| Azide (post-reduction) | Acylation/Alkylation | Acyl Halides/Alkyl Halides | Amides/Amines |
Advanced Spectroscopic and Computational Analysis of 2 Azido 5 Methylbenzaldehyde Systems
Spectroscopic Characterization Techniques for Reaction Intermediates and Products
Spectroscopic methods are indispensable for the structural elucidation of starting materials, stable products, and the challenging task of identifying short-lived reaction intermediates. For systems involving 2-Azido-5-methylbenzaldehyde, techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy are routinely employed to probe the mechanistic details of its transformations.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are fundamental for confirming the structure of this compound and its reaction products. In ¹H NMR, the chemical shifts and coupling patterns of the aromatic protons provide clear information about the substitution pattern on the benzene (B151609) ring. The aldehyde proton typically appears as a distinct singlet at a downfield chemical shift. In ¹³C NMR, the carbons of the carbonyl group, the azide-bearing carbon, and other aromatic carbons can be unambiguously assigned. nih.gov For instance, in studies of related substituted benzaldehyde (B42025) thiosemicarbazones, NMR is used to characterize the final structures, with typical signals for aromatic protons and carbons being well-defined. wiley.com The progress of reactions, such as the formation of triazoles from azides, can be monitored by ¹H NMR analysis, where the disappearance of starting material signals and the appearance of product signals are quantified. rsc.org
Infrared (IR) Spectroscopy: IR spectroscopy is particularly powerful for identifying key functional groups. The azide (B81097) group (–N₃) in this compound exhibits a strong, sharp characteristic absorption band, typically around 2100-2200 cm⁻¹. The aldehyde group shows a strong C=O stretching vibration around 1680-1700 cm⁻¹. Upon reaction, the disappearance of the azide peak is a clear indicator of its transformation. For example, during photochemical or thermal reactions, the azide may convert to a nitrene intermediate, which can then rearrange. If the reaction leads to cyclization products like quinolines or the formation of imines, new characteristic peaks for C=N bonds and N-H bonds will appear, while the azide and aldehyde signals diminish or vanish. nih.gov In the characterization of related compounds, IR spectroscopy has been used to identify vibrations for C=N, C=O, and N-H groups, confirming product structures. nih.govresearchgate.net
Mass Spectrometry (MS): MS is crucial for determining the molecular weight of intermediates and products, providing direct evidence for proposed structures. Techniques like Electrospray Ionization (ESI-MS) can identify the mass of charged species in solution. researchgate.net For example, in the synthesis of heterocyclic compounds from 2-azidobenzaldehyde (B97285), mass spectrometry confirms the mass of the final products, corroborating the proposed reaction pathway. wiley.com
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is vital for studying photochemical processes. The absorption of UV light by the aryl azide moiety initiates the photochemical reaction. The electronic transitions (e.g., n→π* and π→π*) of the aldehyde and azide groups can be monitored. beilstein-journals.org UV-Vis spectroscopy is also used to follow reaction kinetics, such as the formation and decay of intermediates during photolysis or the progress of cycloaddition reactions. researchgate.net For instance, the photochemical properties of benzaldehyde have been examined by studying its excited states and decay pathways upon irradiation at specific wavelengths. beilstein-journals.org
The following table summarizes typical spectroscopic data used to characterize the functional groups involved in the reactions of this compound.
| Functional Group | Spectroscopic Technique | Characteristic Signal/Value |
| Aryl Azide (-N₃) | IR Spectroscopy | Strong, sharp absorption at ~2100-2200 cm⁻¹ |
| Aldehyde (-CHO) | IR Spectroscopy | Strong C=O stretch at ~1680-1700 cm⁻¹ |
| ¹H NMR Spectroscopy | Singlet at δ 9.5-10.5 ppm | |
| ¹³C NMR Spectroscopy | Signal at δ 190-200 ppm | |
| Imine (-C=N-) | IR Spectroscopy | Medium stretch at ~1620-1680 cm⁻¹ |
| Quinoline (B57606) Ring | ¹H NMR Spectroscopy | Multiple signals in the aromatic region (δ 7.0-9.0 ppm) |
| Ketenimine (-C=C=N-) | IR Spectroscopy | Characteristic absorption band around 1900 cm⁻¹ |
Quantum Chemical and Computational Studies
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide profound insights into the electronic structure, stability, and reactivity of molecules like this compound. These computational tools allow for the investigation of reaction mechanisms, transition states, and photochemical pathways that are often difficult to probe experimentally. rsc.org
Reaction Mechanism Elucidation and Transition State Analysis
Computational chemistry is a powerful tool for mapping the potential energy surface of a reaction, allowing for the identification of intermediates and the calculation of activation energies for transition states. core.ac.uk For reactions involving aryl azides, DFT studies can model the extrusion of N₂ to form a highly reactive nitrene intermediate. The subsequent reaction pathways, such as intramolecular cyclization or rearrangement, can be explored.
For example, the photolysis of an aryl azide typically leads to a singlet nitrene, which can undergo ring expansion to form a seven-membered ketenimine intermediate through a bicyclic benzazirine transition state. acs.org Computational models can calculate the energy barriers for these steps, clarifying the preferred mechanistic pathway. acs.org Similarly, in the synthesis of quinolines from 2-azidobenzaldehydes, DFT calculations can elucidate whether the reaction proceeds through a concerted [4+2] cycloaddition or a stepwise mechanism involving condensation and subsequent cyclization. researchgate.netmdpi.com These studies help to understand how substituents, like the methyl group in this compound, might influence the reaction barriers and the stability of intermediates. core.ac.uk
| Reaction Type | Computational Method | Key Findings |
| Sulfonyl Migration in Azomethine Imine Reaction | Quantum Chemical Methods | The migration step is a concerted beilstein-journals.orgresearchgate.net-sigmatropic shift. researchgate.net |
| Aryl Azide Rearrangement | DFT Calculations | The rate-limiting step is N-insertion into the aromatic ring to form a benzazirine intermediate, followed by ring expansion to a ketenimine. acs.org |
| NHC-Catalyzed Propargylic Ester Synthesis | DFT Calculations | The rate-limiting step was identified as the reaction between the carboxylated catalyst and the allylic chloride. core.ac.uk |
Prediction of Reactivity and Selectivity
Quantum chemical calculations can predict the reactivity and selectivity of this compound in various reactions. By analyzing the electronic properties, such as the distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), one can predict the sites most susceptible to nucleophilic or electrophilic attack. nih.gov
The influence of the electron-donating methyl group and the electron-withdrawing/donating nature of the azide and aldehyde groups on the aromatic ring can be quantified. For instance, in cycloaddition reactions, the energies of the HOMO and LUMO of the azide can determine its reactivity towards different dienophiles or dipolarophiles. DFT calculations have been used to elucidate the substituent effects of organic azides in iridium-catalyzed cycloadditions, showing that resonance-stabilized aromatic azides require more energy to react. rsc.org This understanding allows for the prediction of how this compound would behave compared to unsubstituted 2-azidobenzaldehyde or other derivatives, guiding the design of synthetic strategies to achieve desired products with high selectivity. core.ac.uk
Modeling of Photochemical Processes and Excited States
The photochemistry of this compound is complex, involving transitions between different electronic states. Computational modeling is essential for understanding these processes. Upon absorption of a photon, the molecule is promoted to an excited singlet state (S₁). From there, it can undergo intersystem crossing (ISC) to a triplet state (T₁) or react directly from the singlet state.
Time-dependent DFT (TD-DFT) is commonly used to calculate the energies of excited states and model the photochemical reaction pathways. For aryl azides, calculations can map the potential energy surfaces of the singlet and triplet states to understand the mechanism of nitrogen elimination and the subsequent fate of the resulting nitrene. acs.org The nitrene can exist as a singlet or triplet species, each with distinct reactivity. Computational studies have shown that for aryl nitrenes, the singlet state is often favored for reactivity, leading to intramolecular rearrangements like the formation of ketenimines. acs.org Studies on benzaldehyde have examined its excited states and their decay through phosphorescence or dissociation into radical species. beilstein-journals.org Modeling these excited states and their deactivation pathways for this compound can predict the quantum yields of product formation and identify potential side reactions. beilstein-journals.orgacs.org
| Photochemical Process | Computational Focus | Key Insights |
| Aryl Azide Photolysis | Reaction coordinate modeling | Characterization of singlet aryl nitrene and its low energetic barrier toward intramolecular rearrangement to a ketenimine intermediate. acs.org |
| Benzaldehyde Photodissociation | Excited state decay pathways | Identification of multiple dissociation routes upon photoexcitation, depending on the wavelength, leading to products like benzene and carbon monoxide or a benzoyl radical. beilstein-journals.org |
| Photoenolization | Intermediate lifetimes | Laser flash photolysis studies combined with calculations show the formation of short-lived triplet enols and longer-lived ground-state photoenols, which are key for releasing protecting groups. |
Future Research Directions and Emerging Paradigms
Development of Novel Synthetic Pathways
While established methods for the synthesis of azidobenzaldehydes exist, the development of more efficient, sustainable, and scalable pathways remains a key research focus. Future efforts are likely to concentrate on several promising areas.
One avenue of exploration is the refinement of existing methods, such as the azidation of 2-halo-5-methylbenzaldehydes. Research could focus on milder and more efficient azide (B81097) sources, as well as novel catalytic systems to improve yields and reduce reaction times. The direct conversion of 2-amino-5-methylbenzaldehyde to its corresponding azide via diazotization is another area ripe for optimization, with a focus on improving the safety and scalability of this potentially hazardous transformation. researchgate.netnih.gov
Furthermore, the development of entirely new synthetic routes from readily available starting materials is a significant goal. This could involve innovative C-H activation strategies or novel cyclization reactions that build the aromatic core and introduce the azide and aldehyde functionalities in a convergent manner. The exploration of biocatalytic methods for the synthesis of 2-Azido-5-methylbenzaldehyde and its precursors could also offer a greener and more selective alternative to traditional chemical synthesis.
A comparative overview of potential synthetic precursors is presented in Table 1.
| Precursor Compound | Potential Synthetic Transformation | Key Advantages |
| 2-Fluoro-5-methylbenzaldehyde | Nucleophilic aromatic substitution with an azide salt | High reactivity of the fluoride leaving group. |
| 2-Chloro-5-methylbenzaldehyde | Nucleophilic aromatic substitution with an azide salt | More readily available than the fluoro analogue. |
| 2-Bromo-5-methylbenzaldehyde | Nucleophilic aromatic substitution with an azide salt | Good reactivity, often used in cross-coupling reactions. |
| 2-Amino-5-methylbenzaldehyde | Diazotization followed by azide substitution | Utilizes a common and often inexpensive starting material. researchgate.netnih.gov |
| 2-Nitro-5-methylbenzaldehyde | Reduction to the amine followed by diazotization and azidation | Access to a different set of starting materials. |
Exploration of Unconventional Reactivity Modes
The dual functionality of this compound provides a rich landscape for exploring novel and unconventional reactivity. The interplay between the azide and aldehyde groups can lead to unique intramolecular transformations and facilitate complex intermolecular reactions.
Intramolecular Reactions:
The thermal or photolytic decomposition of the ortho-azido group to a highly reactive nitrene intermediate can trigger intramolecular cyclization reactions. rsc.orgscispace.comresearchgate.netacs.org The adjacent aldehyde group can participate in these cyclizations, leading to the formation of various nitrogen-containing heterocycles, such as indazoles and quinazolines. rsc.orgscispace.commdpi.comresearchgate.netscilit.comnih.govmdpi.comresearchgate.net Future research will likely focus on controlling the selectivity of these reactions to favor the formation of specific heterocyclic scaffolds with potential biological activity. nih.gov The mechanism of these intramolecular cyclizations can be further elucidated through detailed experimental and computational studies. nih.govresearchgate.netrsc.org
Cycloaddition Reactions:
The azide group can readily participate in [3+2] cycloaddition reactions with a variety of dipolarophiles, such as alkynes and alkenes, to form triazoles. nih.govacs.orgresearchgate.netrsc.orgyoutube.com The presence of the aldehyde group offers a handle for further functionalization of the resulting triazole products. Unconventional cycloaddition reactions, such as inverse-electron-demand Diels-Alder reactions or cycloadditions with strained ring systems, could lead to the synthesis of novel and complex molecular architectures.
A summary of potential reactivity modes is provided in Table 2.
| Reactivity Mode | Description | Potential Products |
| Thermolysis | Decomposition of the azide group upon heating to form a nitrene intermediate, followed by intramolecular reactions. rsc.orgscispace.comresearchgate.netacs.org | Indazoles, quinazolines. rsc.orgscispace.commdpi.comresearchgate.netscilit.commdpi.comresearchgate.net |
| Photolysis | Light-induced decomposition of the azide to a nitrene, enabling low-temperature intramolecular transformations. rsc.orgscispace.com | Indazoles, quinazolines. rsc.orgscispace.commdpi.comresearchgate.netscilit.commdpi.comresearchgate.net |
| [3+2] Cycloaddition | Reaction of the azide group with alkynes or alkenes to form five-membered heterocyclic rings. nih.govacs.orgresearchgate.netrsc.orgyoutube.com | Triazoles. |
| Aza-Wittig Reaction | Reaction of the azide with phosphines to form an iminophosphorane, which can then undergo intramolecular cyclization with the aldehyde. mdpi.comnih.gov | Quinolines and other N-heterocycles. mdpi.comnih.gov |
| Multi-component Reactions | One-pot reactions involving this compound and multiple other reactants to build complex molecules in a single step. mdpi.comresearchgate.netscilit.commdpi.comresearchgate.net | Diverse heterocyclic scaffolds. mdpi.comresearchgate.netscilit.commdpi.comresearchgate.net |
Integration with Flow Chemistry and Automated Synthesis
The translation of synthetic routes for this compound and its derivatives to continuous flow and automated synthesis platforms represents a significant area for future development. Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and facile scalability.
The synthesis of azides, which can be thermally sensitive, is particularly well-suited for flow chemistry, as the small reaction volumes and excellent heat transfer minimize the risk of uncontrolled decomposition. Automated synthesis platforms can be employed to rapidly screen reaction conditions and explore a wide range of substrates, accelerating the discovery of new derivatives of this compound with desired properties. The integration of online purification and analysis techniques would further streamline the synthetic process, enabling the on-demand production of this valuable building block.
Application in Next-Generation Materials
The unique chemical properties of this compound make it an attractive candidate for the development of next-generation materials with tailored functionalities.
Functional Polymers:
The azide group can be utilized for the post-polymerization modification of polymers via "click" chemistry, allowing for the introduction of the benzaldehyde (B42025) functionality onto a polymer backbone. nanosoftpolymers.comrsc.org These benzaldehyde-functionalized polymers can then be used for the immobilization of biomolecules, the development of responsive materials, or the fabrication of functional surfaces. researchgate.netresearchgate.net The aldehyde group can also be used as a reactive handle for cross-linking polymer chains, leading to the formation of hydrogels and other soft materials with tunable properties.
Photosensitive Materials:
Aryl azides are known to be photosensitive, and upon irradiation, they can generate highly reactive nitrenes. This property can be exploited in the design of photoresists and other photopatternable materials. The incorporation of this compound into polymer matrices could lead to the development of novel materials for photolithography and data storage applications.
Advanced Computational Design of Derivatives and Reaction Pathways
Computational chemistry, particularly Density Functional Theory (DFT), will play an increasingly important role in guiding the future research directions for this compound. researchgate.netresearchgate.net
Reaction Mechanism Elucidation:
DFT calculations can provide detailed insights into the mechanisms of the various reactions involving this compound, including its synthesis, thermal and photochemical decomposition, and cycloaddition reactions. rsc.orgrsc.org By mapping the potential energy surfaces of these reactions, researchers can identify transition states and intermediates, providing a deeper understanding of the factors that control reactivity and selectivity. researchgate.netresearchgate.netrsc.orgresearchgate.net
Design of Novel Derivatives:
Computational screening can be used to design new derivatives of this compound with enhanced reactivity or specific electronic properties. By systematically modifying the substituents on the aromatic ring, it is possible to tune the properties of the azide and aldehyde groups for specific applications. For example, the introduction of electron-withdrawing or electron-donating groups can influence the rate and selectivity of cycloaddition reactions.
Predicting Material Properties:
Computational modeling can be used to predict the properties of materials derived from this compound. For example, the electronic and optical properties of polymers functionalized with this compound can be calculated to guide the design of new materials for electronic and photonic applications.
Q & A
Q. What are the recommended synthetic routes for 2-Azido-5-methylbenzaldehyde, and what analytical techniques validate its purity?
- Methodological Answer : Synthesis typically involves introducing the azide group into a pre-functionalized benzaldehyde derivative. A common approach is nucleophilic substitution of a halogen (e.g., bromine) with sodium azide (NaN₃) in polar aprotic solvents like DMF, followed by purification via column chromatography . Characterization requires multi-modal analysis:
- 1H/13C NMR to confirm regioselectivity of azide placement and aldehyde proton resonance.
- FT-IR to verify the azide stretch (~2100 cm⁻¹) and aldehyde carbonyl (~1700 cm⁻¹).
- Mass spectrometry (MS) for molecular ion confirmation.
Cross-reference spectral data with databases like NIST Chemistry WebBook for validation .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Due to the azide group’s potential explosivity and toxicity:
- Use explosion-proof equipment and avoid static discharge.
- Wear nitrile gloves , chemical-resistant lab coats, and safety goggles.
- Conduct reactions in a fume hood to prevent inhalation of vapors or dust .
- Store in a cool, dry place away from reducing agents or heavy metals, which can trigger unintended reactions.
Advanced Research Questions
Q. How does the stability of this compound vary under different pH and temperature conditions?
- Methodological Answer : Perform accelerated stability studies by incubating the compound in buffers (pH 2–12) at 25°C, 40°C, and 60°C. Monitor degradation via:
- HPLC-UV with a C18 column (mobile phase: acetonitrile/water) to track aldehyde and azide integrity.
- Kinetic modeling (e.g., Arrhenius plots) to predict shelf-life under standard lab conditions.
Note: Azides are prone to hydrolysis in acidic media, forming amines, while aldehydes may oxidize to carboxylic acids under basic conditions .
Q. What strategies optimize this compound’s reactivity in copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation?
- Methodological Answer : To enhance CuAAC efficiency:
- Use Cu(I) catalysts (e.g., TBTA ligand) to prevent copper-induced aldehyde oxidation.
- Employ microwave-assisted synthesis (50–80°C, 10–30 min) to accelerate reaction rates.
- Monitor competing side reactions (e.g., Staudinger ligation) via LC-MS or 19F NMR if fluorinated alkynes are used.
Comparative studies with non-methylated analogs (e.g., 2-azidobenzaldehyde) can clarify steric effects of the 5-methyl group .
Q. How can contradictory reports on the compound’s photolytic reactivity be resolved?
- Methodological Answer : Discrepancies often arise from light source variability (wavelength, intensity). Design experiments using:
- Controlled UV chambers (e.g., 254 nm vs. 365 nm) to isolate wavelength-dependent effects.
- Quantum yield calculations to quantify photolytic efficiency.
- EPR spectroscopy to detect radical intermediates, which may explain divergent degradation pathways.
Standardize protocols per impedance cardiography guidelines, emphasizing reproducibility across labs .
Data Analysis and Experimental Design
Q. What statistical approaches reconcile variability in biological activity assays involving this compound derivatives?
- Methodological Answer : For cell-based studies (e.g., cytotoxicity or enzyme inhibition):
- Use dose-response curves with ≥3 technical replicates to calculate IC50 values.
- Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare derivatives.
- Address outliers via Grubbs’ test or robust regression models .
For contradictory results, conduct meta-analysis of published data using PRISMA guidelines to identify confounding variables (e.g., solvent choice, cell line differences) .
Q. How can computational modeling predict the metabolic fate of this compound in mammalian systems?
- Methodological Answer : Use in silico tools like:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
